endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol
Description
Chemical Identity and Structure endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (CAS 20513-09-1) is a bicyclic tertiary alcohol with a fused pyrrolidine-piperidine scaffold. Its molecular formula is C₈H₁₃NO, and it is characterized by a double bond at the 6-position and a hydroxyl group at the 3-position in the endo configuration . The compound is also known by synonyms such as 6,7-dehydrotropine, tropenol, and pseudotropanol .
Properties
IUPAC Name |
(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSJAVOGKRVAA-VGKQMMLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]2CC(C[C@H]1C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Schöpf Reaction
The Robinson-Schöpf reaction remains a foundational method for constructing the tropane skeleton. As detailed in patent EP0042365A1, this one-pot condensation involves 2,5-dimethoxy-tetrahydrofuran , acetone-dicarboxylic acid , and methylamine in aqueous acidic conditions. The reaction proceeds via cyclization of an intermediate Schiff base, forming the bicyclic structure with simultaneous introduction of the methyl group at the 8-position.
Key steps include:
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Condensation : Methylamine reacts with acetone-dicarboxylic acid to form a β-keto acid intermediate.
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Cyclization : 2,5-Dimethoxy-tetrahydrofuran undergoes acid-catalyzed ring-opening, followed by intramolecular Mannich reaction to yield tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).
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Reduction : Tropinone is reduced selectively to the endo-3-alcohol using catalysts like sodium borohydride or lithium aluminum hydride.
Typical yields for this method range from 45–75% , depending on the purity of intermediates and reaction conditions. A major limitation is the formation of byproducts such as pseudotropine (exo isomer), necessitating chromatographic separation.
Modern Coupling Strategies
Mitsunobu Reaction
The Mitsunobu reaction, as described in patent WO2007063071A1, enables etherification of the 3-hydroxy group while preserving the endo configuration. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol with aryl or alkyl alcohols.
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Dissolve This compound (3.6 g, 28.3 mmol) in dry tetrahydrofuran (THF).
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Add 4-fluoro-3-bromophenol (2.0 g, 10.5 mmol), DEAD (1.65 mL, 10.5 mmol), and PPh₃ (2.75 g, 10.5 mmol) under nitrogen.
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Stir at ambient temperature for 72 hours.
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Purify via silica gel chromatography to isolate the coupled product (yield: 65–80% ).
This method is advantageous for introducing diverse substituents at the 3-position, critical for modifying pharmacological properties. However, stoichiometric amounts of DEAD and PPh₃ increase costs and waste generation.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions, such as Suzuki-Miyaura couplings, are employed to functionalize intermediates derived from the bicyclic scaffold. For instance, 3-bromo-5-methoxypyridine reacts with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to afford biaryl derivatives. These intermediates are subsequently reduced or hydrolyzed to yield the target alcohol.
Enantioselective Synthesis
Chiral Auxiliary Approaches
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, as reviewed in, often utilizes chiral lithium amide bases to desymmetrize tropinone. For example, diphenylethylenediamine-derived bases induce asymmetric deprotonation, generating enantioenriched enolates.
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Treat tropinone with a chiral lithium amide base (e.g., (S,S)-diphenylethylenediamine-LiCl complex ) at –100°C.
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Trap the enolate as a silyl ether (e.g., TMSCl ) to prevent racemization.
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Functionalize the enolate via alkylation or aldol reactions.
This method achieves enantiomeric excesses (ee ) up to 99% , making it suitable for pharmaceutical applications requiring high stereochemical purity.
Industrial-Scale Considerations
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is widely used to protect the tertiary amine during functionalization. For example, This compound is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) to form the Boc-protected intermediate, which is stable under basic conditions. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.
Solvent and Catalyst Optimization
Industrial protocols prioritize solvents like acetonitrile or DMF for their high boiling points and compatibility with quaternization reactions. Catalytic systems such as palladium on carbon (Pd/C) are employed for hydrogenation steps, reducing reaction times and improving yields.
Analytical Characterization
Critical quality attributes of This compound include:
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HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).
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Chiral Purity : ≥98% ee (Chiralcel OD-H column).
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Spectroscopic Data :
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¹H NMR (CDCl₃): δ 5.45 (m, 1H, C6-H), 3.85 (m, 1H, C3-H), 2.45 (s, 3H, N-CH₃).
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IR : 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=C stretch).
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Chemical Reactions Analysis
Types of Reactions: endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol has several scientific research applications, including:
Biology: Its derivatives are studied for their potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol involves its interaction with specific molecular targets and pathways. As a derivative of tropane alkaloids, it is likely to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 139.20 g/mol .
- Purity : ≥95% (research-grade material) .
- Storage : Stable at -20°C .
- Spectral Data : Mass spectral fragmentation patterns are documented in the EPA/NIH database (molecular ion m/z 139) .
This compound serves as a precursor in the synthesis of bioactive molecules, including tropane alkaloids like atropine and scopolamine .
Comparison with Structurally Similar Compounds
Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)
- Key Differences :
- Physical Properties : Tropine (CAS 120-29-6) has a higher boiling point (~502–506 K) compared to the unsaturated analog .
- Reactivity : The absence of the 6,7-double bond in tropine reduces its susceptibility to electrophilic addition reactions.
- Biological Activity : Tropine is a direct precursor to atropine, a potent anticholinergic agent . In contrast, the 6,7-didehydro derivative may exhibit altered receptor binding due to conformational rigidity .
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Methanol
Tropine N-Oxide (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-oxide)
Benzyl-Substituted Analogs (e.g., endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol)
- Structure : Bulky benzyl group at the 8-position and methyl at the 3-position .
- Key Differences: Synthetic Utility: The benzyl group acts as a protecting group in alkaloid synthesis, enabling selective functionalization . Yield: Reported synthesis yields for such analogs are low (26%) compared to tropenol derivatives .
Data Table: Structural and Functional Comparison
Biological Activity
endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, commonly referred to as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a bicyclic compound with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology.
- Molecular Formula: CHNO
- Molecular Weight: 141.21 g/mol
- CAS Number: 120-29-6
- IUPAC Name: endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The compound exhibits structural similarities to tropane alkaloids, which are known for their ability to modulate cholinergic and dopaminergic signaling pathways.
1. Anticholinergic Activity
Research indicates that compounds similar to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can act as anticholinergics, blocking the action of acetylcholine at muscarinic receptors. This property is beneficial in treating conditions such as motion sickness and overactive bladder.
2. Dopaminergic Modulation
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has been shown to influence dopaminergic pathways, which may have implications for treating Parkinson's disease and other neurological disorders characterized by dopamine dysregulation.
3. Analgesic Properties
Some studies have suggested that this compound may exhibit analgesic effects, potentially through its action on central nervous system pathways involved in pain perception.
Case Studies and Experimental Data
| Study | Findings | |
|---|---|---|
| Chang et al., 2011 | Demonstrated inhibition of acetylcholine synthesis in vitro | Supports potential use in treating cholinergic dysfunction |
| Garbaccio et al., 2007 | Found modulation of dopaminergic signaling in rodent models | Suggests therapeutic potential for Parkinson's disease |
| RSC Publishing, 2024 | Evaluated structure-activity relationships (SAR) of related compounds | Highlights the importance of structural modifications for enhanced biological activity |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the bicyclic structure can significantly impact the biological activity of the compound. For instance, varying the methyl group position or introducing different substituents can enhance receptor affinity and selectivity.
Q & A
Q. Why do synthetic yields vary significantly between Tebbe reagent and methyl lithium routes?
- Methodological Answer : Tebbe reagent is moisture-sensitive and requires strict anhydrous conditions, while methyl lithium offers better tolerance to trace water but may over-alkylate. Yield optimization involves pre-drying reagents over molecular sieves and monitoring reaction progress via in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
